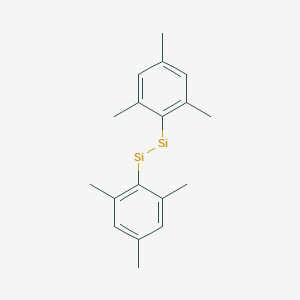
CID 10924526
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 10924526” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules
Métodos De Preparación
The preparation of CID 10924526 involves specific synthetic routes and reaction conditions. These methods typically include:
Synthetic Routes: The synthesis of this compound can involve multiple steps, including the formation of intermediate compounds that are subsequently transformed into the final product. The exact synthetic route can vary depending on the desired purity and yield.
Reaction Conditions: The reaction conditions for the synthesis of this compound may include specific temperatures, pressures, solvents, and catalysts. These conditions are optimized to ensure the highest possible yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to produce the compound in bulk quantities. The methods used in industrial production are designed to be cost-effective and efficient.
Análisis De Reacciones Químicas
CID 10924526 undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: Reduction reactions involve the gain of electrons by this compound, resulting in the formation of reduced products.
Substitution: In substitution reactions, one or more atoms in this compound are replaced by other atoms or groups of atoms.
Common Reagents and Conditions: The reagents and conditions used in these reactions can vary widely. Common reagents may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can include a variety of oxidized, reduced, or substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
CID 10924526 has a wide range of applications in scientific research, including:
Chemistry: In chemistry, this compound can be used as a reagent or intermediate in the synthesis of other compounds.
Biology: In biological research, this compound may be used to study biochemical pathways and molecular interactions.
Industry: In industrial applications, this compound can be used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of CID 10924526 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to particular proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Propiedades
Fórmula molecular |
C18H22Si2 |
|---|---|
Peso molecular |
294.5 g/mol |
InChI |
InChI=1S/C18H22Si2/c1-11-7-13(3)17(14(4)8-11)19-20-18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 |
Clave InChI |
RVLFMWCAPMMUNK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)[Si][Si]C2=C(C=C(C=C2C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


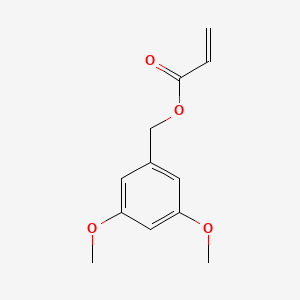
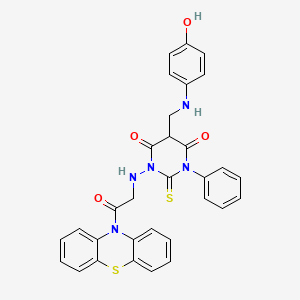
![Methyl 12-[(4,4-dimethyl-1,3-oxazolidin-3-YL)oxy]octadecanoate](/img/structure/B14286242.png)
![2,2'-[(3-Hydroxy-1,2-phenylene)disulfonyl]diphenol](/img/structure/B14286247.png)
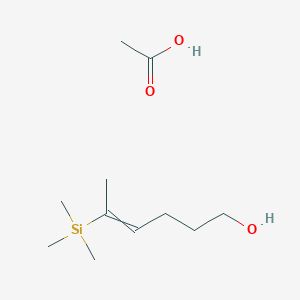
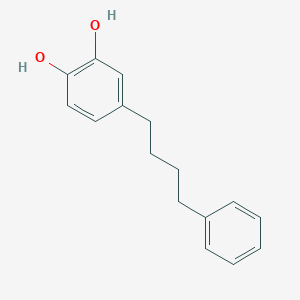
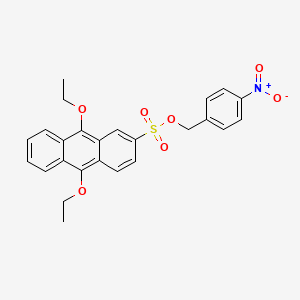
![[3-Fluoro-2-(methylsulfanyl)propyl]benzene](/img/structure/B14286263.png)

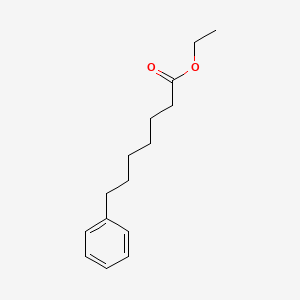
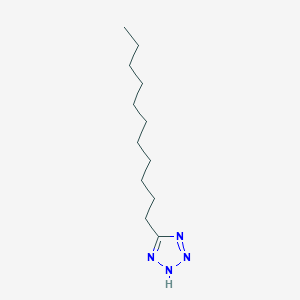

![tert-Butyl{[1-(3-ethenylphenyl)ethenyl]oxy}dimethylsilane](/img/structure/B14286319.png)

